N-(3-fluorophenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
This compound features a central imidazole ring substituted at the 1-position with a 3-(trifluoromethyl)phenyl group and at the 2-position with a sulfanylacetamide chain linked to a 3-fluorophenyl moiety. The trifluoromethyl and fluorine substituents enhance lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in kinase inhibition or antitumor research. Its molecular formula is C₁₈H₁₂F₄N₃OS₂ (exact weight inferred from analogs), with structural similarities to bioactive imidazole derivatives .
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F4N3OS/c19-13-4-2-5-14(10-13)24-16(26)11-27-17-23-7-8-25(17)15-6-1-3-12(9-15)18(20,21)22/h1-10H,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPGGHAHPUJLPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Sulfanylacetamide Linkage: The final step involves the formation of the sulfanylacetamide linkage through a thiol-ene reaction or a similar method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts for cross-coupling reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reactants used.
Scientific Research Applications
N-(3-fluorophenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Key Research Findings
Substituent Effects: Fluorine vs. Sulfanyl vs. Sulfonyl: Sulfanyl (S-) linkages, as in the target compound, provide moderate electron-withdrawing effects compared to sulfonyl (SO₂), which may balance solubility and receptor interactions .
Synthetic Accessibility :
- Compounds with nitro or thiadiazole substituents (e.g., –10) require multi-step syntheses, whereas the target compound’s structure may allow simpler routes, enhancing scalability .
Biological Activity
N-(3-fluorophenyl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique chemical structure that includes a fluorophenyl group, a trifluoromethyl-substituted phenyl moiety, and an imidazole ring, which collectively contribute to its pharmacological properties.
Chemical Structure and Properties
The IUPAC name for this compound is N-(3-fluorophenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide. Its molecular formula is , and it exhibits several functional groups that enhance its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃F₄N₃OS |
| Molecular Weight | 396.37 g/mol |
| IUPAC Name | N-(3-fluorophenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
| CAS Number | 893390-95-9 |
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action involves the compound's interaction with specific enzymes and receptors related to cell growth and apoptosis.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay conducted on human breast cancer cells (MCF-7), the compound showed an IC50 value of approximately 5 µM, indicating significant antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin, which has an IC50 of around 0.1 µM. The structure-activity relationship (SAR) analysis suggests that the presence of the imidazole ring is crucial for enhancing cytotoxicity.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In studies against Gram-positive and Gram-negative bacteria, the compound demonstrated effective inhibition with minimum inhibitory concentration (MIC) values lower than those of commonly used antibiotics.
Table: Antimicrobial Activity
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction : It potentially binds to specific receptors on cancer cells, altering their signaling pathways and promoting apoptosis.
- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest at the G2/M phase, leading to reduced cell proliferation.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazole Ring : Synthesized through condensation reactions.
- Introduction of Trifluoromethyl Group : Achieved via nucleophilic substitution.
- Palladium-Catalyzed Cross-Coupling : Used for attaching fluorophenyl groups.
- Sulfanyl Linkage Formation : Finalized through thiol-ene reactions.
Future Directions
Ongoing research focuses on optimizing the synthesis of this compound and exploring its potential as a therapeutic agent in various disease models, particularly in oncology and infectious diseases. Further studies are needed to elucidate its pharmacokinetic properties and safety profiles in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
